Bis(methylthio)gliotoxin

描述

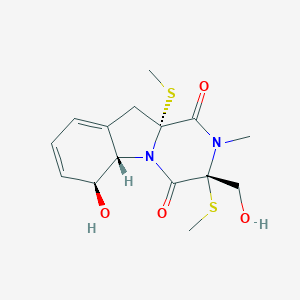

Bisdethiobis(methylthio)gliotoxin is a secondary metabolite belonging to the epidithiodiketopiperazine (ETP) class, primarily isolated from fungal species such as Penicillium sp. and Aspergillus fumigatus . Structurally, it is a derivative of gliotoxin, characterized by the replacement of the disulfide bridge with two methylthio (-SCH₃) groups at positions 3 and 10a (molecular formula: C₁₅H₂₀N₂O₄S₂) . This modification significantly alters its redox activity and biological potency compared to gliotoxin.

Bisdethiothis compound exhibits moderate antimicrobial activity, with a reported MIC of 31.2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . However, it lacks radical scavenging activity against DPPH, a trait attributed to the absence of the redox-active disulfide bond . Its cytotoxicity is notably weaker than gliotoxin, making it a critical compound for studying structure-activity relationships (SAR) within ETP derivatives.

属性

IUPAC Name |

(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBAGMZLGLXSBN-UOVKNHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70995590 | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74149-38-5 | |

| Record name | Bisdethiobis(methylthio)gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Bisdethiobis(methylthio)gliotoxin is typically synthesized from gliotoxin through a methylation processThe reaction involves the transfer of methyl groups to the thiol groups of gliotoxin, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves the cultivation of Aspergillus fumigatus under controlled conditions to maximize the yield of gliotoxin, which is then converted to this compound through enzymatic methylation. The process includes fermentation, extraction, and purification steps to obtain the final product .

化学反应分析

Types of Reactions

Bisdethiobis(methylthio)gliotoxin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to gliotoxin.

Substitution: The methylthio groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Gliotoxin.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Clinical Diagnostics

Potential as a Biomarker for Invasive Aspergillosis (IA)

Bisdethiobis(methylthio)gliotoxin has been investigated as a diagnostic marker for invasive aspergillosis, a serious fungal infection that can occur in immunocompromised patients. Studies have shown that bmGT can be detected in the serum of patients with IA, suggesting its utility in early diagnosis.

- Sensitivity and Specificity : A study comparing bmGT with galactomannan (GM), the standard diagnostic marker for IA, indicated that bmGT has higher sensitivity and positive predictive value (PPV). The combination of these two markers significantly improved diagnostic accuracy, achieving a PPV of 100% and a negative predictive value (NPV) of 97.5% .

| Marker | Sensitivity | Specificity | PPV | NPV |

|---|---|---|---|---|

| BmGT | Higher | Similar | 100% | 97.5% |

| Galactomannan | Lower | Similar | - | - |

Antifungal Treatment Guidance

The detection of bmGT in clinical settings can guide antifungal therapy decisions. In cases where patients are at high risk for IA, the presence of bmGT may prompt the initiation or adjustment of antifungal treatments:

- Correlation with Treatment Outcomes : Research indicates that patients with detectable bmGT levels had different treatment outcomes compared to those without it. For instance, patients with higher bmGT concentrations tended to have poorer prognoses, correlating with treatment adjustments made by clinicians based on bmGT results .

Biochemical Research and Mechanisms of Action

Bisdethiothis compound is not only significant in clinical applications but also serves as an important subject in biochemical research concerning fungal metabolism:

- Biosynthesis Studies : Research has elucidated the biosynthetic pathways leading to bmGT production. It is formed from gliotoxin through a series of enzymatic reactions involving S-adenosylmethionine-dependent methyltransferases . Understanding this pathway can help in developing strategies to manipulate fungal secondary metabolite production.

- Regulatory Mechanisms : Studies have identified key transcription factors and enzymes involved in the regulation of bmGT biosynthesis. For example, GtmA is an enzyme that converts dithiogliotoxin to bmGT and plays a role in attenuating gliotoxin production when levels are high . This regulation is crucial for maintaining metabolic balance within the fungus.

Case Studies

Several case studies highlight the practical implications of bmGT detection and its impact on patient management:

- Case Study 1 : In a cohort study involving 90 patients at risk for IA, bmGT was detected in 79 cases, demonstrating its potential as an early diagnostic tool. Among these, several patients who were positive for bmGT received timely antifungal therapy, which correlated with improved survival rates compared to historical controls .

- Case Study 2 : Another study documented instances where patients with high bmGT levels were misclassified as negative by traditional GM tests. These cases underscore the importance of incorporating bmGT testing into routine diagnostics for better patient outcomes .

作用机制

Bisdethiobis(methylthio)gliotoxin exerts its effects through several mechanisms:

Inhibition of Immune Cells: It impairs the function of immune cells, including macrophages and T cells, by disrupting intracellular redox balance and inducing apoptosis.

Reactive Oxygen Species Production: The compound generates reactive oxygen species, leading to oxidative stress and cell damage.

Molecular Targets: Targets include thiol-containing proteins and enzymes involved in redox regulation.

相似化合物的比较

Structural Differences

The bioactivity of ETP compounds is highly dependent on sulfur-containing functional groups:

- Gliotoxin : Contains a disulfide bridge (-S-S-), enabling redox cycling and generation of reactive oxygen species (ROS) .

- Bisdethiobis(methylthio)gliotoxin : Replaces the disulfide with methylthio groups, reducing redox activity .

- 6-Deoxy-5a,6-didehydrogliotoxin : Retains the disulfide bridge but introduces structural modifications that slightly reduce potency .

- Gliotoxin G : Features a tetrasulfide bridge (-S-S-S-S-), enhancing cytotoxicity beyond gliotoxin .

Antimicrobial Activity

*Gliotoxin’s MIC against MRSA is extrapolated from its superior activity in multiple studies .

Cytotoxic Effects

Mechanistic Insights

- Gliotoxin: Inhibits nuclear NOTCH2 signaling, induces apoptosis in cancer cells, and suppresses farnesyltransferase (FTase) at low micromolar concentrations .

- Bisdethiothis compound: Lacks NOTCH2 inhibition and FTase suppression due to the absence of the disulfide bridge .

- Tetrasulfide analogs (e.g., Gliotoxin G) : Exhibit enhanced cytotoxicity, suggesting polysulfide bridges amplify ROS generation .

Key Research Findings

Structural Determinants of Bioactivity : The disulfide bridge in gliotoxin is critical for its antimicrobial and cytotoxic effects. Methylthio substitutions in bisdethiothis compound diminish these activities by ~10–100-fold .

Species-Specific Production : Aspergillus fumigatus produces gliotoxin on yeast extract (YE) agar, while bisdethiothis compound is more commonly isolated from Penicillium sp. .

生物活性

Bisdethiobis(methylthio)gliotoxin (BmGT) is a methylated derivative of gliotoxin, a nonribosomal peptide produced by various Aspergillus species, particularly Aspergillus fumigatus. This compound has garnered attention due to its potential role as a biomarker for invasive aspergillosis (IA), a serious fungal infection. This article delves into the biological activity of BmGT, including its biosynthesis, diagnostic potential, and implications in fungal pathogenesis.

BmGT is synthesized from gliotoxin through a process involving S-adenosylmethionine-dependent methyltransferases. A critical enzyme identified in this pathway is GtmA, which facilitates the bis-thiomethylation of gliotoxin, leading to the formation of BmGT. Research indicates that the deletion of the gtmA gene results in the complete abrogation of BmGT production, suggesting its pivotal role in regulating gliotoxin biosynthesis .

Table 1: Key Enzymes Involved in BmGT Biosynthesis

| Enzyme | Function | Organism |

|---|---|---|

| GtmA | Methyltransferase converting gliotoxin to BmGT | Aspergillus fumigatus |

| GliT | Oxidoreductase involved in gliotoxin metabolism | Aspergillus fumigatus |

2. Biological Activity and Diagnostic Potential

BmGT has been identified as a promising biomarker for IA due to its stability and reliability compared to gliotoxin. Studies have shown that BmGT can be detected in serum samples from patients with IA, often before conventional mycological evidence is available. The sensitivity and specificity of BmGT detection are reported to be 61.5% and 93%, respectively, making it a valuable tool for early diagnosis .

Case Study: Detection in Clinical Samples

In a study conducted at Miguel Servet University Hospital, serum samples from patients diagnosed with IA were analyzed for the presence of BmGT. The results indicated that BmGT was frequently detected in patients with confirmed infections caused by A. fumigatus, underscoring its potential as a specific biomarker for diagnosing IA .

3. Comparative Analysis with Gliotoxin

While both gliotoxin and BmGT are produced by Aspergillus species, their biological activities differ significantly. Gliotoxin is known for its immunosuppressive properties and virulence factor roles, whereas BmGT appears to act more as a stable marker without significant immunosuppressive activity .

Table 2: Comparison of Biological Activities

| Compound | Biological Activity | Role in Infection |

|---|---|---|

| Gliotoxin | Immunosuppressive | Virulence factor |

| BmGT | Stable biomarker | Diagnostic marker |

4. Implications for Treatment and Future Research

The identification of BmGT as a reliable biomarker opens avenues for pre-emptive therapeutic strategies in at-risk populations. Ongoing research aims to further validate its diagnostic capabilities and explore its role in fungal metabolism and pathogenesis. Understanding the biosynthetic pathways and regulatory mechanisms governing BmGT production could also lead to novel antifungal strategies targeting these pathways.

常见问题

Basic Research Questions

Q. How can researchers detect and quantify Bisdethiobis(methylthio)gliotoxin in fungal cultures?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying Bisdethiothis compound due to its high sensitivity and specificity. This technique allows for precise identification of the compound in complex biological matrices, such as fungal extracts, by leveraging its unique mass fragmentation patterns . Immunoassays using antibodies specific to gliotoxin derivatives (e.g., thyroglobulin-based immunogens) have also been explored, though structural challenges of small mycotoxins may limit antibody reliability without rigorous validation .

Q. What experimental approaches are used to study the role of GtmA in Bisdethiothis compound biosynthesis?

- Methodological Answer : Gene knockout strains (e.g., A. fumigatus ΔgtmA) are essential for elucidating GtmA's role. Comparative metabolomic profiling of wild-type and mutant strains via RP-HPLC and LC-MS/MS reveals changes in bis-thiomethylation efficiency and downstream metabolite production. Proteomic analysis (e.g., quantitative mass spectrometry) further identifies hypoxia-related proteins and biosynthetic gene cluster (BGC)-encoded enzymes affected by GtmA disruption, linking methylation activity to broader metabolic regulation .

Advanced Research Questions

Q. How does disrupting Bisdethiothis compound biosynthesis impact the production of unrelated secondary metabolites?

- Methodological Answer : Extended culture of ΔgtmA strains under controlled conditions (e.g., nutrient stress) followed by metabolomic profiling uncovers reduced production of metabolites like pseurotin A and fumagillin. Integrating proteomic data with BGC activation patterns helps identify regulatory cross-talk mechanisms. For example, GtmA disruption may alter redox balance, indirectly suppressing hypoxia-sensitive BGCs. Validating these hypotheses requires targeted gene expression analysis (e.g., qRT-PCR) of key biosynthetic enzymes .

Q. What strategies can resolve contradictions in reported biological activities of Bisdethiothis compound?

- Methodological Answer : Discrepancies often arise from variations in fungal strain virulence, culture conditions, or analytical methodologies. Standardizing experimental parameters (e.g., incubation time, growth media) and employing orthogonal detection methods (e.g., LC-MS/MS paired with NMR) improve reproducibility. Critical evaluation of dose-response relationships in in vitro assays (e.g., cytotoxicity studies) and in vivo models is also crucial to distinguish direct effects from off-target interactions .

Methodological and Experimental Design

Q. How should researchers design experiments to investigate Bisdethiothis compound's biosynthetic pathway?

- Methodological Answer : A multi-omics approach is recommended:

Genomic : Annotate BGCs in A. fumigatus using tools like antiSMASH.

Metabolomic : Profile temporal metabolite changes using LC-MS/MS.

Proteomic : Quantify enzyme abundance changes via tandem mass tags (TMT).

Ensure rigorous documentation of protocols (e.g., chromatography gradients, MS parameters) to enable replication. Pilot studies should optimize sampling intervals to capture dynamic biosynthetic phases .

Q. What frameworks guide hypothesis development for Bisdethiothis compound's ecological roles?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

- Novelty : Does Bisdethiothis compound modulate microbial competition in biofilms?

- Feasibility : Can biofilm assays be adapted for anaerobic conditions mimicking host environments?

Pairing in silico predictions (e.g., gene co-expression networks) with in vitro validation ensures hypothesis robustness .

Data Analysis and Reproducibility

Q. How can proteomic and metabolomic data be integrated to study Bisdethiothis compound's regulatory effects?

- Methodological Answer : Use pathway enrichment tools (e.g., KEGG, MetaCyc) to map proteomic hits to metabolic pathways. Correlation analysis (e.g., weighted gene co-expression networks) identifies clusters of proteins and metabolites co-varying under ΔgtmA conditions. Machine learning approaches (e.g., random forests) can prioritize key regulatory nodes for experimental validation .

Q. What are best practices for ensuring reproducibility in Bisdethiothis compound research?

- Methodological Answer :

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental parameters, including strain identifiers, culture conditions, and instrument settings .

- Data Sharing : Deposit raw MS/MS data in public repositories (e.g., MetaboLights) and provide accession numbers in publications.

- Replication : Include biological and technical replicates in metabolomic workflows to account for fungal metabolic heterogeneity .

Literature and Synthesis

Q. How should researchers conduct a systematic literature review on Bisdethiothis compound?

- Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure searches. For example:

- Population : Aspergillus fumigatus strains.

- Intervention : Genetic or environmental perturbations.

- Outcome : Metabolite profile changes.

Databases like PubMed and SciFinder should be queried with controlled vocabulary (e.g., MeSH terms: "mycotoxins/biosynthesis"). Screen results for methodological rigor, prioritizing studies with orthogonal validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。